1-(2-nitrophenyl)prop-2-en-1-one
Overview
Description
1-(2-nitrophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones, which are α,β-unsaturated ketones. This compound is characterized by the presence of a nitro group attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-nitrophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between 2-nitroacetophenone and benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 1-(2-aminophenyl)prop-2-en-1-one.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted chalcones with different functional groups.
Scientific Research Applications
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activities of 1-(2-nitrophenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The nitro group can undergo enzymatic reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s conjugated system allows it to interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in the para position.
1-(3-nitrophenyl)prop-2-en-1-one: Nitro group in the meta position.
1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: Contains methoxy groups instead of a nitro group.
Uniqueness
1-(2-nitrophenyl)prop-2-en-1-one is unique due to the position of the nitro group, which influences its reactivity and biological activity. The ortho position of the nitro group allows for specific interactions and reactions that are not possible with other positional isomers .
Properties
IUPAC Name |
1-(2-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h2-6H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUREEORHHYGAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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